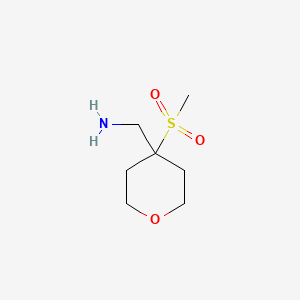

(4-Methanesulfonyloxan-4-yl)methanamine

Overview

Description

“(4-Methanesulfonyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 1249253-66-4 . It has a molecular weight of 193.27 . The IUPAC name for this compound is [4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl]methanamine .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Oxidation and Sulfone Formation

Research has identified methods for oxidizing methyl (methylthio)methyl sulfoxide, leading to the formation of various sulfone compounds. For example, using hydrogen peroxide in different conditions or potassium permanganate results in the production of bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone, showcasing the compound's reactivity and potential in synthesis pathways (Ogura, Suzuki, & Tsuchihashi, 1980).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to the compound of interest, is a significant intermediate in sulfur cycling. It is utilized by aerobic bacteria as a sulfur source and supports growth in specialized methylotrophs. The oxidation of methanesulfonate, initiated by methanesulfonate monooxygenase, highlights the compound's role in microbial energy metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).

Methanogenesis and Methane Activation

Studies on methanogenesis reveal the enzymatic mechanisms by which methane is produced, such as through the action of methanol:2-mercaptoethanesulfonic acid methyltransferase. These insights contribute to our understanding of methane's role in the carbon cycle and its production in anaerobic environments (van der Meijden et al., 1983). Additionally, research on methane activation without metal catalysts presents novel pathways for methane utilization, potentially informing sustainable chemical synthesis strategies (de Petris et al., 2009).

Renewable Methane Production

Innovations in catalyst design, such as Ni/CeO2 catalysts, demonstrate the potential for efficient conversion of CO2 to renewable methane, emphasizing the importance of methane as a sustainable energy carrier (Lin et al., 2021). This research aligns with global efforts to utilize methane for energy storage and reduce greenhouse gas emissions.

Methanesulfonic Acid Hydrolysis for Analytical Applications

The application of methanesulfonic acid in protein hydrolysis for analytical purposes, such as the determination of seleno-methionine in biological samples, illustrates its utility in enhancing analytical methodologies (Wrobel et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(4-methylsulfonyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQMOPCHKCLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methanesulfonyloxan-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)

![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)